![molecular formula C23H21N3O4 B12173333 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12173333.png)
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a pyridazinone ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Oxindole derivatives: Compounds with an oxidized indole ring.
Pyridazinone derivatives: Compounds with a similar pyridazinone ring structure.
Uniqueness
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its combination of the indole and pyridazinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H21N3O4/c1-15(27)25-11-10-17-12-18(6-8-21(17)25)22(28)14-26-23(29)9-7-20(24-26)16-4-3-5-19(13-16)30-2/h3-9,12-13H,10-11,14H2,1-2H3 |
InChI Key |
JXAXIEJDZGXWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.